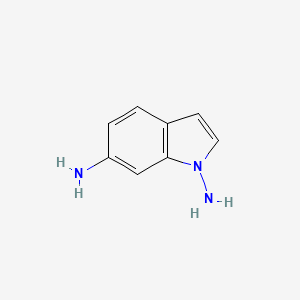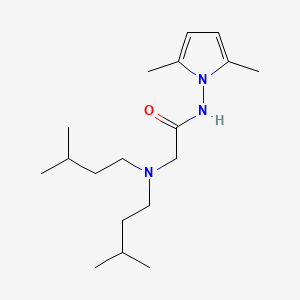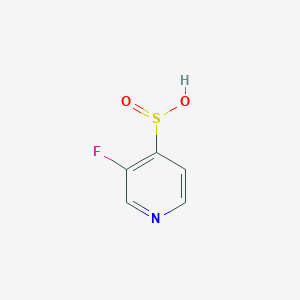
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a morpholine ring and a pyrrole ring attached to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable pyrrole precursor and the benzoate core. This step often requires a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile and reacts with a suitable leaving group on the benzoate core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Triethylamine (TEA) as a base and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with various substituents on the morpholine or pyrrole rings.
科学的研究の応用
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide and 2-(1H-pyrrol-1-yl)ethanol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC名 |
ethyl 2-morpholin-4-yl-5-pyrrol-1-ylbenzoate |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-17(20)15-13-14(18-7-3-4-8-18)5-6-16(15)19-9-11-21-12-10-19/h3-8,13H,2,9-12H2,1H3 |
InChIキー |
LPSZFMOSMJWFLX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2C=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
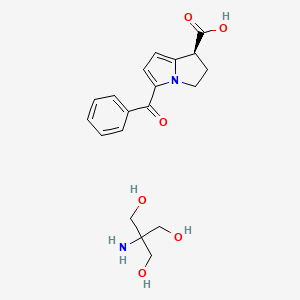
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)

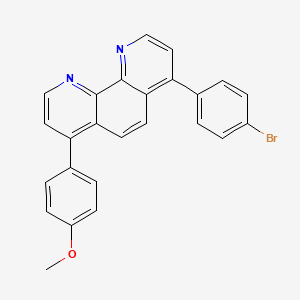

![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)


